N'-octanoylmethanesulfonohydrazide
Description
N'-Octanoylmethanesulfonohydrazide is a hydrazide derivative characterized by a methanesulfonyl group (-SO₂CH₃) and an octanoyl group (C₇H₁₅CO-) attached to a hydrazine backbone. This structure confers unique physicochemical properties, including moderate solubility in polar organic solvents and thermal stability up to 160°C (based on analogous sulfonohydrazides) .
Properties
Molecular Formula |
C9H20N2O3S |
|---|---|
Molecular Weight |
236.33g/mol |
IUPAC Name |
N'-methylsulfonyloctanehydrazide |
InChI |
InChI=1S/C9H20N2O3S/c1-3-4-5-6-7-8-9(12)10-11-15(2,13)14/h11H,3-8H2,1-2H3,(H,10,12) |
InChI Key |
YHVLUAUUNDZTLR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NNS(=O)(=O)C |
Canonical SMILES |
CCCCCCCC(=O)NNS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N'-octanoylmethanesulfonohydrazide with structurally analogous sulfonohydrazides and acylhydrazides, emphasizing substituent effects, synthesis, and bioactivity:
Key Observations:
Substituent Effects on Bioactivity: Aromatic vs. Aliphatic Groups: Compounds with aromatic substituents (e.g., benzylidene, phenylsulfonyl) show stronger enzyme inhibition (e.g., MAO, β-secretase) compared to aliphatic derivatives like this compound. This is attributed to π-π stacking interactions with enzyme active sites . Sulfonamide vs. Acyl Groups: Sulfonamide-containing derivatives (e.g., indole-based hydrazones) exhibit enhanced anticancer activity, whereas acylhydrazides (e.g., octanoyl) may prioritize metabolic stability .
Synthesis Complexity: this compound’s synthesis is presumed to involve hydrazine acylation/sulfonylation, similar to N-(benzoyl)-N'-(phenylsulfonyl)hydrazine . However, indole-based derivatives require longer reflux times (6–12 hours) due to steric hindrance .
Physicochemical Properties: Aliphatic derivatives (e.g., octanoyl) likely have higher lipophilicity (logP ~3.5) compared to aromatic analogs (logP ~2.0–2.5), impacting membrane permeability . Melting points correlate with crystallinity; N-(benzoyl)-N'-(phenylsulfonyl)hydrazine (145–147°C) vs. indole derivatives (>200°C) .
Research Findings and Gaps
- Safety Data: No GHS classification exists for this compound, unlike N-Hydroxyoctanamide (GHS 1.0), which lacks sulfonohydrazide-specific hazards .
- Synthetic Optimization: Evidence lacks detailed protocols for this compound, necessitating further studies to refine yield and purity.
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